molecular formula C17H13NO5 B5665209 2-(2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No. B5665209
M. Wt: 311.29 g/mol
InChI Key: DRFYJKAYZHAPCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazinone derivatives, including compounds similar to "2-(2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate," typically involves cyclization reactions of appropriate precursors. For example, the synthesis of related benzoxazinone compounds has been achieved through reactions involving nucleophiles, such as phenols and indoles, with O-acetates of 4-hydroxy and 4-hydroxy-7-methoxy-2H-1,4-benzoxazin-3-ones (Hashimoto et al., 1979).

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is often elucidated using X-ray crystallography and computational methods. In a related study, the structure of a novel benzamide derivative was analyzed using X-ray diffraction and density functional theory (DFT) calculations, providing insights into the geometric parameters and electronic properties of the molecule (Demir et al., 2015).

Chemical Reactions and Properties

Benzoxazinones undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the reactions of 4-acetoxy-2H-1,4-benzoxazin-3-ones with nucleophiles demonstrate the reactivity of these compounds towards different chemical agents, highlighting the major reaction centers within the benzoxazinone ring (Hashimoto et al., 1979).

Physical Properties Analysis

The physical properties of benzoxazinones, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined through experimental studies, including crystallography and spectroscopy.

Chemical Properties Analysis

The chemical properties of benzoxazinones, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for their application in synthesis and medicinal chemistry. The electronic properties, such as HOMO and LUMO energies, as well as the molecular electrostatic potential (MEP) surface map, provide insights into the chemical reactivity and interaction of these molecules with biological targets (Demir et al., 2015).

properties

IUPAC Name

[2-(2-methoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-10(19)22-11-7-8-14-13(9-11)17(20)23-16(18-14)12-5-3-4-6-15(12)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFYJKAYZHAPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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